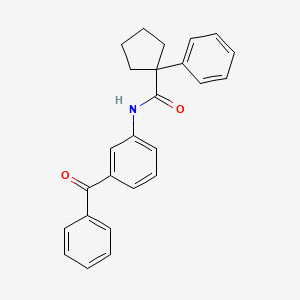

N-(3-(Phenylcarbonyl)phenyl)(phenylcyclopentyl)formamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chemical Reactions Analysis

Specific chemical reactions involving N-(3-(Phenylcarbonyl)phenyl)(phenylcyclopentyl)formamide are not available in the search results. Chemical reactions can depend on various factors including the reaction conditions and the presence of other reagents .Physical And Chemical Properties Analysis

The physical and chemical properties of N-(3-(Phenylcarbonyl)phenyl)(phenylcyclopentyl)formamide such as its melting point, boiling point, and density are not provided in the search results . These properties can be determined through experimental methods.Aplicaciones Científicas De Investigación

Medicinal Chemistry: High-Affinity Binding Agents

In medicinal chemistry, this compound shows promise due to its ability to bind selectively with high affinity. The synthesized calix4pyrrole receptor binds the cis-(E) conformers of secondary N-phenyl-amides and tertiary N-methyl-N-phenyl-formamide with significant binding affinities . This characteristic can be exploited in drug design, where high-affinity binding to target molecules is crucial.

Materials Science: Synthesis of Heterocyclic Compounds

The compound is used as a building block in the synthesis of diverse heterocyclic scaffolds. These scaffolds are crucial in developing new materials with potential applications in various industries, including electronics and pharmaceuticals .

Environmental Science: ROS-Responsive Nanoparticles

In environmental science, derivatives of this compound could be used to create reactive oxygen species (ROS)-responsive drug delivery systems. Such systems can release therapeutic agents in response to specific environmental triggers, such as oxidative stress .

Analytical Chemistry: Chromatography

In analytical chemistry, the compound’s derivatives can improve the performance of chromatographic processes. The introduction of phenyl groups can lead to alternative selectivity and resistance to phase dewetting, which is beneficial for the analysis of polar compounds .

Biochemistry: Polymer Synthesis

Incorporating N-phenyl into poly(benzimidazole imide)s has shown to reduce water absorption and increase transparency, which is beneficial for biochemical applications where moisture sensitivity is a concern .

Pharmacology: Drug Synthesis

The compound’s framework is utilized in the synthesis of drugs, particularly those containing nitrogen-based heterocycles. These heterocycles are prevalent in many small-molecule drugs, making the compound valuable in pharmacological research .

Mecanismo De Acción

Direcciones Futuras

Propiedades

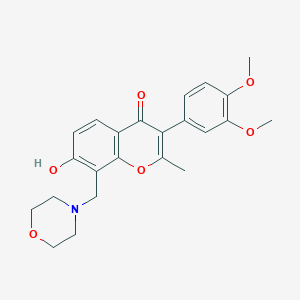

IUPAC Name |

N-(3-benzoylphenyl)-1-phenylcyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO2/c27-23(19-10-3-1-4-11-19)20-12-9-15-22(18-20)26-24(28)25(16-7-8-17-25)21-13-5-2-6-14-21/h1-6,9-15,18H,7-8,16-17H2,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEGLWQFOYOQKCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((Imidazo[1,2-a]pyridin-2-ylmethyl)thio)benzo[d]oxazole](/img/structure/B2983642.png)

![7-Chloro-1-(3-chlorophenyl)-2,6-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2983646.png)

![(4-Morpholin-4-ylsulfonylphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2983647.png)

![N-(2-bromo-4-methylphenyl)-1-(5,6-dimethylfuro[2,3-d]pyrimidin-4-yl)piperidine-3-carboxamide](/img/structure/B2983652.png)

![3,4,5,6-tetrachloro-N-{4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-2-yl}pyridine-2-carboxamide](/img/structure/B2983655.png)

![(Z)-methyl 2-(4-fluoro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2983658.png)

![(E)-3-(2-methylfuran-3-yl)-6-(4-methylstyryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2983662.png)